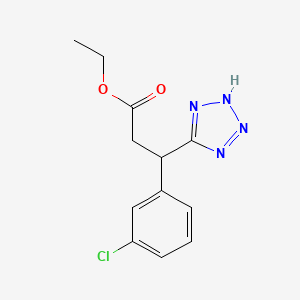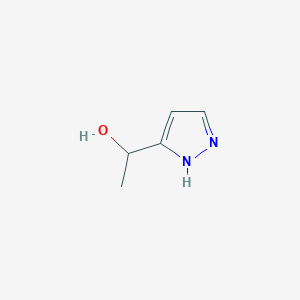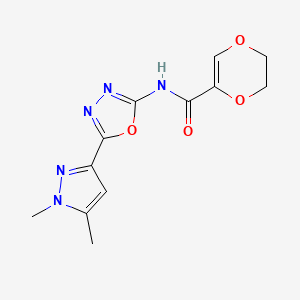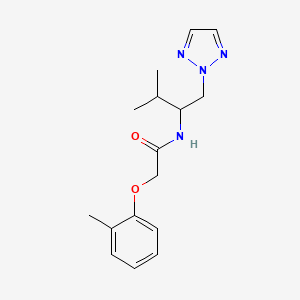
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide" is a chlorinated nitrophenyl acetamide with potential bioactivity. It is structurally related to various N-(2-hydroxyphenyl)acetamides and their derivatives, which have been studied for their phytotoxic metabolites and potential applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity products . Similarly, the synthesis of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" involved specific reagents and conditions, characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" was elucidated using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis. The crystal structure revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The conformation of the N-H bond in "2-Chloro-N-(3-methylphenyl)acetamide" was found to be syn to the meta-methyl group, which is a structural insight that could be relevant to the conformational preferences of similar compounds .
Chemical Reactions Analysis
The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which are structurally related to the compound of interest, undergo various chemical reactions with microorganisms and plants, leading to the formation of glucoside derivatives and sulfates as detoxification products . These reactions are indicative of the reactivity of such compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, "2-Chloro-N-(2,4-dinitrophenyl) acetamide" exhibited solvatochromic effects, which are changes in color with the polarity of the solvent, suggesting sensitivity to the solvent environment . The optical properties and solvatochromism are important for understanding the behavior of these compounds in different media.
Aplicaciones Científicas De Investigación
1. Antimalarial Activity
The compound 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide has been studied for its antimalarial activity. A series of derivatives of this compound showed high activity against Plasmodium berghei infections in mice and demonstrated promising pharmacokinetic properties for protection against infection, which encourages further clinical trials (Werbel et al., 1986).
2. Polymer Synthesis
In polymer chemistry, derivatives of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide were used to synthesize new AB-type monomers for polybenzimidazoles. This demonstrates the compound's utility in the development of novel polymeric materials (Begunov & Valyaeva, 2015).
3. Hydrogen Bond Studies
Research on 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide includes studies of hydrogen bond properties in acetamide derivatives. Such studies are crucial for understanding the behavior of peptide groups in different structural contexts (Mirzaei et al., 2010).
4. Microbial Interaction Studies
This compound is involved in studies of microbial interactions, such as its transformation by various microorganisms. This research is significant for understanding the environmental fate and biological impact of such compounds (Girel et al., 2022).
5. Development of Analytical Methods
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is also relevant in the development of analytical methods, such as the simultaneous determination of multiple compounds in pharmaceutical formulations (Sane & Gadgil, 2002).
6. Optical Properties Research
The compound's derivatives have been studied for their optical properties, which is important for the development of new materials with potential applications in sensors and indicators (Wannalerse et al., 2022).
7. Potential in Anticancer Research
Studies have also explored the potential anticancer, anti-inflammatory, and analgesic activities of derivatives of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide, contributing to the search for new therapeutic agents (Rani et al., 2014).
8. Environmental Studies
Environmental research includes the study of the photocatalytic degradation of pollutants in water, where derivatives of this compound serve as important reference substances (Pignatello & Sun, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUBPEXMKBOPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)




![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)